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Introduction
Azido-PEG4-NHS ester is a versatile heterobifunctional crosslinker widely used in

bioconjugation, drug delivery, and various research applications.[1][2] This reagent features an

N-hydroxysuccinimide (NHS) ester group for covalent modification of primary amines and a

terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[3][4] The

polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and

minimizes immunogenicity.[1][4]

The core of its utility lies in the reaction between the NHS ester and a primary amine, typically

found on proteins (N-terminus and lysine side chains) or amine-modified oligonucleotides.[5][6]

This reaction, a nucleophilic acyl substitution, results in a stable and irreversible amide bond.[7]

[8] The reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal

for modifying sensitive biomolecules.[5][9]

Reaction Mechanism and Influencing Factors
The reaction of an Azido-PEG4-NHS ester with a primary amine is a nucleophilic attack by the

unprotonated amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral

intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group

and forming a stable amide bond.[7]
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A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the

nucleophile, leading to an unreactive carboxylic acid and reducing the efficiency of the desired

conjugation.[7][9] The rates of both the desired aminolysis and the competing hydrolysis are

highly dependent on pH.[7][10]

Key Factors Influencing the Reaction:

pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[9][10] Below this

range, primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic.[7][10]

Above this range, the rate of hydrolysis of the NHS ester significantly increases.[9][10] A pH

of 8.3-8.5 is often recommended for protein and peptide modification.[7][11]

Buffer Choice: It is crucial to use buffers that do not contain primary amines, such as Tris or

glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][12]

Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate

buffers.[9][10]

Reagent Concentration: A molar excess of the Azido-PEG4-NHS ester is typically used to

drive the reaction to completion. The optimal excess depends on the concentration of the

target molecule and the desired degree of labeling.[12] For concentrated protein solutions (≥

5 mg/mL), a 10-fold molar excess may be sufficient, while for more dilute solutions, a 20- to

50-fold molar excess is often used.[13]

Temperature and Time: Reactions are commonly performed at room temperature for 1-4

hours or at 4°C overnight.[9][11] Lower temperatures can help to minimize hydrolysis of the

NHS ester.[9]

Solvent: Non-sulfonated NHS esters often have poor water solubility and should be

dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][10]

Quantitative Data Summary
The following table summarizes key quantitative parameters for the Azido-PEG4-NHS ester
reaction with primary amines.
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Parameter Value/Range Notes

Optimal Reaction pH 7.2 - 8.5

A compromise between amine

reactivity and NHS ester

hydrolysis.[9][10]

Recommended Buffers
Phosphate, Bicarbonate,

HEPES, Borate

Must be free of primary

amines.[9][10]

Molar Excess of NHS Ester 10 to 50-fold

Dependent on the

concentration of the amine-

containing molecule.[13]

Reaction Temperature 4°C to Room Temperature

Lower temperatures can

reduce the rate of hydrolysis.

[9]

Reaction Time 30 minutes to overnight

Dependent on temperature

and reagent concentrations.

[11][12][14]

NHS Ester Half-life in Aqueous

Solution
~10 minutes at pH 8.6 (4°C)

Hydrolysis rate increases

significantly with increasing

pH.[9]

NHS Ester Half-life in Aqueous

Solution
4-5 hours at pH 7.0 (0°C)

Demonstrates greater stability

at neutral pH and lower

temperatures.[9]

Experimental Protocols
Protocol 1: Labeling of a Protein (e.g., an Antibody)
This protocol describes a general procedure for labeling a protein with Azido-PEG4-NHS
ester.

Materials:

Protein solution (5-20 mg/mL in a suitable buffer)[6]

Azido-PEG4-NHS ester
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Anhydrous DMSO or DMF[5]

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[10][11]

Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]

Purification column (e.g., desalting column)[16]

Procedure:

Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g.,

Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[12]

Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction

Buffer.[12]

Prepare NHS Ester Solution: Immediately before use, dissolve the Azido-PEG4-NHS ester
in anhydrous DMSO or DMF to a concentration of 10 mM.[12] The NHS ester is moisture-

sensitive and should be allowed to equilibrate to room temperature before opening.[12]

Reaction: Add a 20-fold molar excess of the dissolved Azido-PEG4-NHS ester solution to

the protein solution.[12] The final volume of the organic solvent should not exceed 10% of

the total reaction volume.[12][15]

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle stirring.[6][15]

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-

100 mM. Incubate for 15-30 minutes at room temperature.[15]

Purification: Remove excess, unreacted Azido-PEG4-NHS ester and byproducts using a

desalting column or dialysis.[15][16]

Characterization and Storage: Determine the protein concentration and, if desired, the

degree of labeling (DOL) using mass spectrometry. Store the labeled protein at 4°C for short-

term use or at -20°C to -80°C for long-term storage.[16]
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Protocol 2: Labeling of an Amine-Modified
Oligonucleotide
This protocol provides a general procedure for labeling an amine-modified oligonucleotide.

Materials:

Amine-modified oligonucleotide

Azido-PEG4-NHS ester

Anhydrous DMSO or DMF[5]

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]

Purification method (e.g., ethanol precipitation, gel filtration)[11]

Procedure:

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the

Reaction Buffer.[5]

Prepare NHS Ester Solution: Immediately before use, dissolve a 5-10 fold molar excess of

Azido-PEG4-NHS ester in a small volume of anhydrous DMSO or DMF.[5]

Reaction: Add the NHS ester solution to the oligonucleotide solution and vortex well.[5][11]

Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on

ice.[11]

Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using a

suitable method such as ethanol precipitation or a desalting gel filtration column.[11]
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Azido-PEG4-NHS Ester Reaction with Primary Amine

Azido-PEG4-NHS Ester
N₃-(CH₂CH₂O)₄-CH₂CH₂CO-O-N(COCH₂)₂

Tetrahedral Intermediate

Nucleophilic Attack

Primary Amine
R-NH₂

Stable Amide Bond
N₃-(CH₂CH₂O)₄-CH₂CH₂CO-NH-R

Collapse of Intermediate

N-Hydroxysuccinimide (NHS)
HON(COCH₂)₂

Release of Leaving Group

Click to download full resolution via product page

Caption: Chemical reaction mechanism of Azido-PEG4-NHS ester with a primary amine.
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Experimental Workflow for Protein Labeling

1. Preparation

2. Reaction

3. Post-Reaction

Prepare Protein in
Amine-Free Buffer (pH 8.3-8.5)

Add NHS Ester to Protein Solution
(10-50x molar excess)

Dissolve Azido-PEG4-NHS Ester
in DMSO/DMF

Incubate at RT (1-4h)
or 4°C (overnight)

Quench with Tris Buffer

Purify via Desalting Column

Characterize and Store Conjugate

Click to download full resolution via product page

Caption: Step-by-step workflow for labeling a protein with Azido-PEG4-NHS ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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